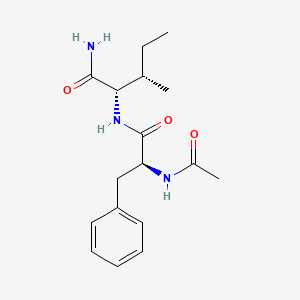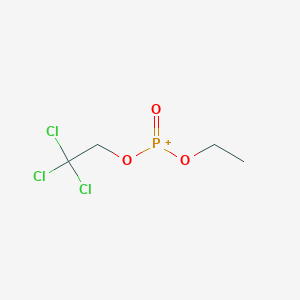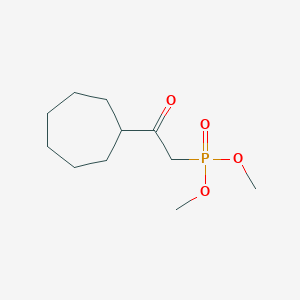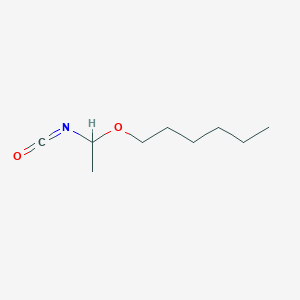
1-(1-Isocyanatoethoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanatoethoxy)hexane is an organic compound characterized by the presence of an isocyanate group attached to a hexane chain via an ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethoxy)hexane can be synthesized through a multi-step process involving the reaction of hexanol with ethylene oxide to form 1-(2-hydroxyethoxy)hexane, followed by the reaction with phosgene or a phosgene equivalent to introduce the isocyanate group . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of phosgene gas in a controlled environment with appropriate safety measures is crucial due to its toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Isocyanatoethoxy)hexane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The ethoxy group can be substituted under certain conditions to introduce different functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate can be used to accelerate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1-(1-Isocyanatoethoxy)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its ability to form biocompatible materials.
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanatoethoxy)hexane primarily involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds, which is the basis for its use in polymerization and crosslinking reactions. The molecular targets include hydroxyl and amine groups present in various substrates .
Comparaison Avec Des Composés Similaires
1-Isocyanatohexane: Lacks the ethoxy linkage, making it less versatile in certain applications.
1-(1-Isocyanatoethoxy)butane: Shorter chain length, which can affect the physical properties of the resulting polymers.
Uniqueness: 1-(1-Isocyanatoethoxy)hexane is unique due to its combination of the isocyanate group and the ethoxy linkage, providing a balance of reactivity and flexibility in its applications. This makes it particularly useful in the synthesis of specialized polymers and materials .
Propriétés
Numéro CAS |
63912-79-8 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-(1-isocyanatoethoxy)hexane |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-6-7-12-9(2)10-8-11/h9H,3-7H2,1-2H3 |
Clé InChI |
VXABTYMLONKFAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

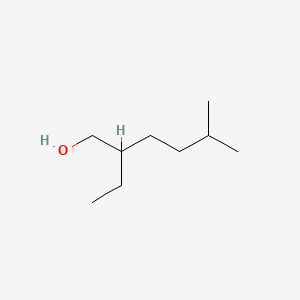
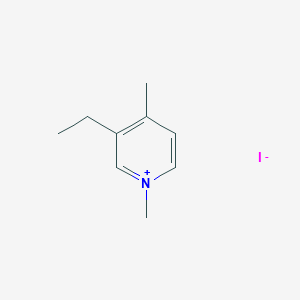
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
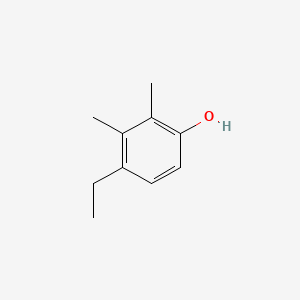

![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
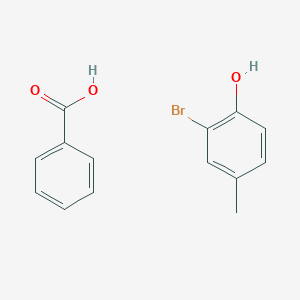
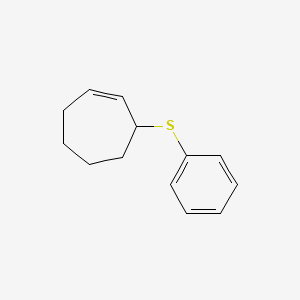
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
